

Technical Guide: Biological Activity & Synthesis of 5-Substituted Oxazol-4-amine Scaffolds

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-(Pyridin-4-yl)oxazol-4-amine

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Executive Summary

The oxazol-4-amine (1,3-oxazol-4-amine) scaffold represents a distinct and under-explored chemical space compared to its widely utilized isomers, the 2-aminooxazoles and 5-aminooxazoles. While 2-aminooxazoles are ubiquitous in FDA-approved therapeutics (e.g., oxaprozin), the 4-amino variant offers a unique vector for scaffold hopping in kinase inhibitor design. Its structural topology mimics the hinge-binding motif of 4-aminoimidazoles and 4-aminothiazoles but with altered hydrogen bond donor/acceptor profiles and reduced basicity.

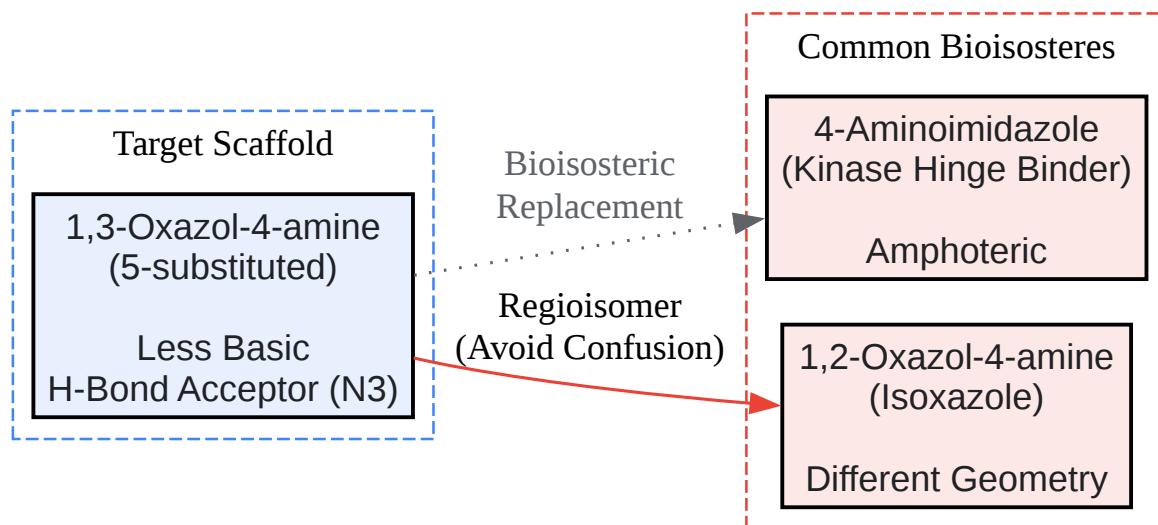
This guide focuses on the 5-substituted oxazol-4-amine, a specific subclass where the C5 position is functionalized to modulate steric bulk and lipophilicity, stabilizing the core against metabolic opening.

Structural Analysis & Chemical Space

To effectively utilize this scaffold, one must distinguish it from its isomers. The 4-amino-1,3-oxazole positions the amine group adjacent to the oxygen atom, creating a unique electronic environment.

Scaffold Comparison

The following diagram illustrates the structural differences between the target scaffold and common bioisosteres used in kinase inhibition.



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Caption: Structural relationship between 5-substituted oxazol-4-amine and common medicinal chemistry scaffolds.

Electronic Properties

- **Basicity:** The nitrogen at position 3 (N3) is less basic than in imidazoles due to the electronegativity of the adjacent oxygen (O1). This can improve oral bioavailability by reducing lysosomal trapping.
- **Hinge Binding:** In kinase targets, the C4-amine acts as a Hydrogen Bond Donor (HBD), while the N3 acts as a Hydrogen Bond Acceptor (HBA). This "Donor-Acceptor" motif is critical for binding to the ATP-binding pocket (hinge region) of kinases like Src and JAK.

Biological Activity & Therapeutic Potential[1][2][3][4][5][6][7]

Kinase Inhibition (Src/JAK Family)

The primary biological utility of the 4-aminooxazole scaffold is as a hinge-binding motif.

- Mechanism: It mimics the adenosine ring of ATP. The 4-amino group forms a hydrogen bond with the backbone carbonyl of the kinase hinge region, while the oxazole N3 accepts a hydrogen bond from the backbone amide.
- Data Correlation: Studies on the bioisosteric 4-aminoimidazole have shown nanomolar potency against Src family kinases (IC₅₀ = 220 nM for c-Src) [1]. The 4-aminooxazole analog is deployed to alter selectivity profiles or bypass resistance mutations where the imidazole protonation state is detrimental.

Antimicrobial & Antifungal

Oxazole derivatives, particularly those substituted at C5, exhibit broad-spectrum antimicrobial activity.[1]

- Target: Inhibition of bacterial cell wall synthesis or interference with metabolic pathways (e.g., biotin biosynthesis).
- SAR Insight: A phenyl or heterocyclic group at C5 (5-substituted) is essential for hydrophobic interaction with bacterial targets. Unsubstituted oxazoles at C5 are often metabolically unstable.

Emerging Targets (SND1 & MTDH)

Recent medicinal chemistry campaigns have explored fused analogs (e.g., benzo[d]oxazol-4-amine) for disrupting protein-protein interactions (PPIs) such as MTDH-SND1. While the fused system showed reduced activity compared to quinolines in specific assays [2], the monocyclic 5-substituted oxazol-4-amine remains a viable "fragment" for Fragment-Based Drug Discovery (FBDD) screening against novel PPIs.

Synthetic Methodology (High-Priority)

The synthesis of fully substituted 4-aminooxazoles has historically been challenging due to ring instability. However, a recent metal-free umpolung strategy (2020) provides a robust route.

Protocol: Amide Activation / Umpolung Cyclization

This method utilizes N-substituted amides and 1,4,2-dioxazol-5-ones to generate the scaffold in a single step under mild conditions.

Reagents:

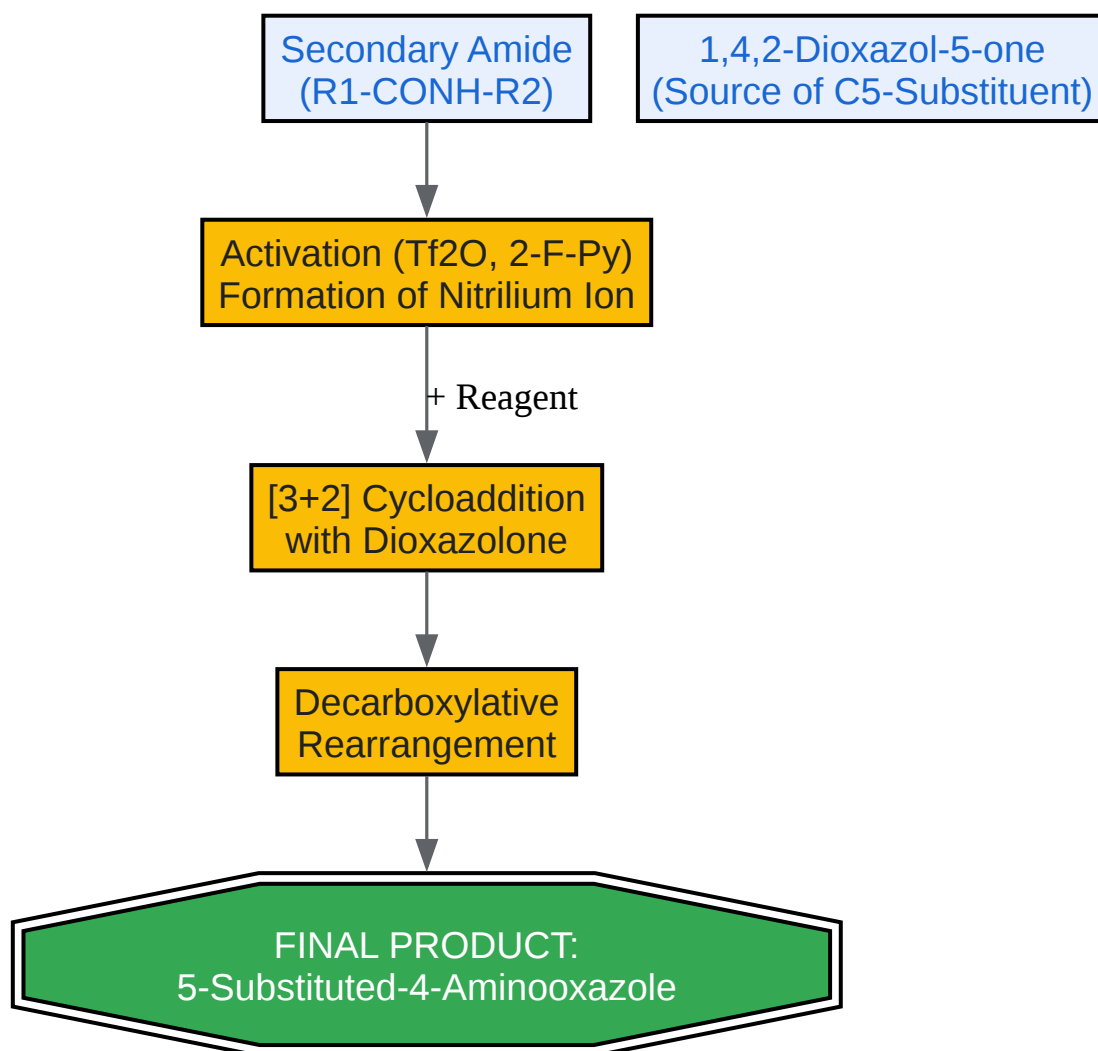
- Substrate A: Secondary Amide (provides the C2 and N3).
- Substrate B: 1,4,2-Dioxazol-5-one (provides the C5 substituent and O1).
- Activator: Trifluoromethanesulfonic anhydride (Tf₂O).
- Base: 2-Fluoropyridine (2-F-Py).

Step-by-Step Workflow:

- Activation: Dissolve the secondary amide (0.2 mmol) in dry dichloromethane (DCM) at 0°C. Add 2-F-Py (0.24 mmol) and Tf₂O (0.22 mmol) dropwise. Stir for 20 min to generate the nitrilium ion intermediate.
- Cyclization: Add the 1,4,2-dioxazol-5-one (0.24 mmol) to the reaction mixture.
- Reaction: Warm to 40°C and stir for 5 hours. The reaction proceeds via a [3+2] cycloaddition followed by a rearrangement.
- Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[\[2\]](#)
- Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Yield: Typically 70-96% for 5-aryl substituted 4-aminooxazoles [\[3\]](#).

Synthetic Pathway Diagram



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Caption: Metal-free synthesis of 5-substituted 4-aminooxazoles via amide activation [3].

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical and literature-derived SAR trends for the 4-aminooxazole scaffold when used as a kinase inhibitor core.

Position	Substituent	Effect on Biological Activity
C2	Aryl / Heteroaryl	Selectivity Driver. Determines specificity for the kinase gatekeeper region. Bulky groups here can improve selectivity but may reduce potency if steric clash occurs.
C4-NH	Free Amine (-NH ₂)	Essential H-Bond Donor. Critical for hinge binding. Alkylation (secondary amine) is tolerated but often reduces potency unless the substituent targets the solvent-exposed region.
C5	Phenyl / Alkyl	Stability & Hydrophobicity. A substituent at C5 (e.g., Phenyl, 4-F-Phenyl) blocks metabolic oxidation and fills the hydrophobic back-pocket of the enzyme. Unsubstituted C5 leads to rapid degradation.
N3	(Ring Nitrogen)	Essential H-Bond Acceptor. Interacts with the hinge region NH. Cannot be substituted.

References

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Sources

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- 2. WO2018037223A1 - Antibiotic compounds - Google Patents [patents.google.com]
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